N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
説明
N-({[2,3'-Bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a 2,3-dihydro-1-benzofuran core linked via a methyl group to a 2,3'-bifuran moiety.
特性
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c19-24(20,15-2-4-16-12(9-15)6-8-22-16)18-10-14-1-3-17(23-14)13-5-7-21-11-13/h1-5,7,9,11,18H,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTONHNJQQNDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bifuran moiety linked to a benzofuran sulfonamide structure. This unique configuration suggests potential interactions with various biological targets. The sulfonamide group is known for its role in medicinal chemistry, particularly in antimicrobial and anti-inflammatory agents.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folic acid synthesis. A study on related compounds demonstrated that modifications in the benzofuran and bifuran structures can enhance antibacterial efficacy against various pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamides is well-documented. Compounds similar to N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide have shown the ability to reduce pro-inflammatory cytokines like IL-6 and TNF-α in vitro. This effect is often mediated through the inhibition of NF-κB signaling pathways .
The biological activity of N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial growth.
- Receptor Interaction : It could interact with specific receptors or proteins within inflammatory pathways, leading to reduced inflammation.
- Radical Scavenging : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress .
Case Studies and Experimental Results
Several studies have assessed the biological activity of compounds related to N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide:
| Study | Compound Tested | Activity | IC50 (µM) |
|---|---|---|---|
| Benzofuran Derivative | Antibacterial | 0.125 | |
| Bifuran Sulfonamide | Anti-inflammatory | 20 | |
| Schiff Base Complexes | Antioxidant | 15 |
These findings indicate that structural modifications can significantly influence the biological activity of these compounds.
Pharmacokinetics
Understanding the pharmacokinetics of N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : The compound's solubility and permeability will affect its bioavailability.
- Distribution : Lipophilicity may influence tissue distribution and target site accumulation.
- Metabolism : Potential metabolic pathways need to be identified to predict efficacy and toxicity.
- Excretion : Renal or hepatic excretion routes should be characterized to assess clearance rates.
類似化合物との比較
Reactivity and Functionalization
- Sulfonamide vs. Sulfonate Reactivity : Unlike sulfonate esters (e.g., in 6e and 6f), sulfonamides resist hydrolysis, making them preferable for drug design. However, they may exhibit lower electrophilicity, complicating further derivatization.
- Furan Ring Stability: The bifuran moiety in the target compound may undergo oxidative degradation under harsh conditions, whereas ribofuranoside analogues in are protected by isopropylidene groups to prevent ring opening .
Crystallographic and Computational Insights
- Structural Determination : Programs like SHELXL (part of the SHELX suite) are widely used for refining small-molecule crystal structures . If the target compound’s structure was resolved crystallographically, SHELXL would likely be employed for refinement due to its precision with high-resolution data.
Q & A
Q. What are the key synthetic routes for N-({[2,3'-bifuran]-5-yl}methyl)-2,3-dihydro-1-benzofuran-5-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzofuran core. For example, sulfonamide introduction may occur via nucleophilic substitution using sulfonyl chlorides under inert atmospheres. Key steps include:
- Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) to attach the bifuran-methyl group to the benzofuran scaffold .
- Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates. Reaction temperatures are often maintained between 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization (solvent: ethanol/water mixtures) ensures >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy : H and C NMR confirm the presence of the bifuran-methyl group (δ 4.2–4.5 ppm for CH) and sulfonamide protons (δ 7.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H] at m/z 375.12) verifies molecular formula consistency .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% required for biological assays) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential bioactivity in enzyme inhibition studies?
- Methodological Answer : The sulfonamide group acts as a hydrogen-bond donor/acceptor, enabling interactions with catalytic residues in enzymes (e.g., carbonic anhydrase or kinase targets). Advanced studies involve:
- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding poses in enzyme active sites, highlighting interactions between the bifuran moiety and hydrophobic pockets .
- Kinetic Assays : IC determination via fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis) quantifies inhibitory potency .
- Mutagenesis Studies : Site-directed mutagenesis of target enzymes identifies critical residues for binding (e.g., replacing Tyr with Ala disrupts hydrogen bonding) .
Q. How can conflicting data on the compound’s solubility and stability in aqueous buffers be resolved?
- Methodological Answer : Discrepancies often arise from buffer composition or pH variations. Systematic approaches include:
- pH-Dependent Solubility Profiling : Measure solubility in PBS (pH 7.4), acetate (pH 5.0), and borate (pH 9.0) buffers using nephelometry .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring identify hydrolytic degradation products (e.g., sulfonic acid derivatives) .
- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance aqueous solubility without altering bioactivity .
Q. What strategies are effective for optimizing the compound’s selectivity across related biological targets?
- Methodological Answer : Structural modifications guided by SAR (Structure-Activity Relationship) analysis improve selectivity:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) on the benzofuran ring to enhance affinity for ATP-binding pockets in kinases .
- Isosteric Replacement : Replace the sulfonamide with a phosphonamide group to reduce off-target interactions with zinc-dependent enzymes .
- Proteome-Wide Profiling : Use chemical proteomics (e.g., affinity pull-down assays with SILAC labeling) to identify off-target binding partners .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
